molecular formula C17H28N2O2S B14406480 1-[(4-Hydroxy-3-methoxyphenyl)methyl]-3-octylthiourea CAS No. 86052-20-2

1-[(4-Hydroxy-3-methoxyphenyl)methyl]-3-octylthiourea

Cat. No.: B14406480
CAS No.: 86052-20-2
M. Wt: 324.5 g/mol
InChI Key: UFLQVWSMZGRRAU-UHFFFAOYSA-N
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Description

1-[(4-Hydroxy-3-methoxyphenyl)methyl]-3-octylthiourea is an organic compound that features a thiourea group attached to a phenyl ring substituted with hydroxy and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-Hydroxy-3-methoxyphenyl)methyl]-3-octylthiourea typically involves the reaction of 4-hydroxy-3-methoxybenzyl chloride with octylamine to form an intermediate, which is then reacted with thiourea under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-[(4-Hydroxy-3-methoxyphenyl)methyl]-3-octylthiourea can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The thiourea group can be reduced to form corresponding amines.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

1-[(4-Hydroxy-3-methoxyphenyl)methyl]-3-octylthiourea has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its potential antioxidant and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of 1-[(4-Hydroxy-3-methoxyphenyl)methyl]-3-octylthiourea involves its interaction with molecular targets such as enzymes and receptors. The hydroxy and methoxy groups can participate in hydrogen bonding and other interactions, while the thiourea group can form coordination complexes with metal ions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-[(4-Hydroxy-3-methoxyphenyl)methyl]-3-octylurea: Similar structure but with a urea group instead of thiourea.

    1-[(4-Hydroxy-3-methoxyphenyl)methyl]-3-octylamine: Similar structure but with an amine group instead of thiourea.

    1-[(4-Hydroxy-3-methoxyphenyl)methyl]-3-octylsulfide: Similar structure but with a sulfide group instead of thiourea.

Uniqueness

1-[(4-Hydroxy-3-methoxyphenyl)methyl]-3-octylthiourea is unique due to the presence of the thiourea group, which imparts distinct chemical and biological properties. The thiourea group can form strong hydrogen bonds and coordination complexes, making this compound particularly useful in applications requiring specific interactions with metal ions or hydrogen bonding.

Properties

CAS No.

86052-20-2

Molecular Formula

C17H28N2O2S

Molecular Weight

324.5 g/mol

IUPAC Name

1-[(4-hydroxy-3-methoxyphenyl)methyl]-3-octylthiourea

InChI

InChI=1S/C17H28N2O2S/c1-3-4-5-6-7-8-11-18-17(22)19-13-14-9-10-15(20)16(12-14)21-2/h9-10,12,20H,3-8,11,13H2,1-2H3,(H2,18,19,22)

InChI Key

UFLQVWSMZGRRAU-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCNC(=S)NCC1=CC(=C(C=C1)O)OC

Origin of Product

United States

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